2,6-Pyridinedicarboxylic acid monomethyl ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-(methoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts their ability to bind with zinc, thereby inhibiting their function .
Biochemical Pathways
The compound affects the pathways involving ZFPs. ZFPs are involved in various biochemical pathways, including those related to viral replication and packaging , as well as normal cell homeostatic functions . By inhibiting the function of ZFPs, 6-(methoxycarbonyl)picolinic acid can potentially disrupt these pathways.
Pharmacokinetics
It’s known that the compound is a pyridine carboxylate metabolite of tryptophan , which suggests that it might be metabolized in the body through similar pathways as tryptophan.
Result of Action
The result of 6-(methoxycarbonyl)picolinic acid’s action is the inhibition of the function of ZFPs . This can potentially lead to the disruption of various biological processes, including viral replication and packaging, and normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Action Environment
The action, efficacy, and stability of 6-(methoxycarbonyl)picolinic acid can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of a one-dimensional chain coordination polymer by in situ hydrolysis with cadmium nitrate . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
2,6-Pyridinedicarboxylic acid monomethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chemical scavenger, reacting with specific biomolecules to neutralize their activity
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are essential for understanding how the compound can be used in therapeutic applications and research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For example, it may interact with enzymes, altering their activity and influencing biochemical pathways . Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for designing experiments and interpreting results accurately.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Pyridinedicarboxylic acid monomethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid. This reaction is carried out by reacting 2,6-pyridinedicarboxylic acid with methanol in the presence of an acidic catalyst . The reaction conditions generally include:
Reactants: 2,6-pyridinedicarboxylic acid and methanol
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Temperature: Room temperature
Solvent: Methanol
The reaction mixture is stirred overnight, and the product is isolated by removing the solvent, followed by washing and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion and high yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Conversion back to 2,6-pyridinedicarboxylic acid in the presence of water and an acid or base.
Substitution: Reactions involving the replacement of functional groups on the pyridine ring
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Acids/Bases: For hydrolysis and esterification reactions.
Major Products
Hydrolysis: Produces 2,6-pyridinedicarboxylic acid.
Esterification: Produces various esters depending on the alcohol used
Scientific Research Applications
2,6-Pyridinedicarboxylic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a chemical scavenger and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid dimethyl ester: Similar structure but with both carboxylic acid groups esterified with methanol.
2,6-Pyridinedicarboxylic acid: The parent compound with two carboxylic acid groups.
Uniqueness
2,6-Pyridinedicarboxylic acid monomethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to form coordination complexes and undergo selective hydrolysis makes it valuable in various applications .
Properties
IUPAC Name |
6-methoxycarbonylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOMFMPIVMLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398575 | |
Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-36-7 | |
Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.